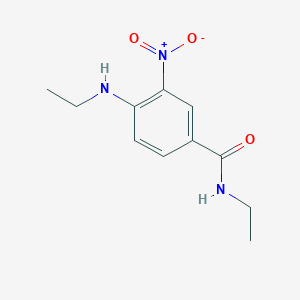
1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the hydroxyphenyl and methyl groups in the structure can influence the compound’s reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. Common synthetic routes include:
Condensation Reaction: Reacting 2-hydroxyacetophenone with methylhydrazine under acidic or basic conditions to form the desired pyrazolone.
Cyclization: Using catalysts such as acids or bases to promote the cyclization of intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For small-scale production, batch reactors are used where the reactants are mixed and allowed to react over a specific period.
Continuous Flow Reactors: For large-scale production, continuous flow reactors can be employed to ensure a steady production rate and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrazolone ring can be reduced under specific conditions to form dihydropyrazolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazolone moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Acids or bases to facilitate cyclization and substitution reactions.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydropyrazolone derivatives.
Substitution Products: Various substituted pyrazolones depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one has several applications in scientific research, including:
Medicinal Chemistry: Used as a scaffold for developing anti-inflammatory, analgesic, and antipyretic drugs.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: Used in the synthesis of dyes, pigments, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyrazolone ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins and lead to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-methyl-: Lacks the hydroxyphenyl group, which may result in different reactivity and biological activity.
3H-Pyrazol-3-one, 2,4-dihydro-2-(4-hydroxyphenyl)-5-methyl-: The hydroxy group is positioned differently, which can influence its chemical properties and interactions.
Uniqueness
The presence of the hydroxyphenyl group at the 2-position and the methyl group at the 5-position makes 1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one unique
Propiedades
Número CAS |
19685-20-2 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-10(14)12(11-7)8-4-2-3-5-9(8)13/h2-5,13H,6H2,1H3 |
Clave InChI |
RTNRIGKGQLASIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1)C2=CC=CC=C2O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
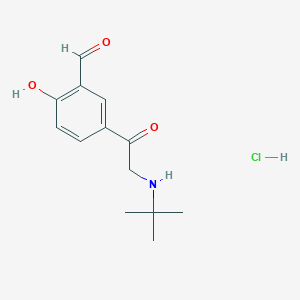
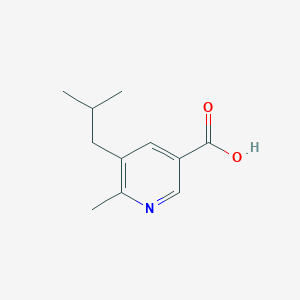
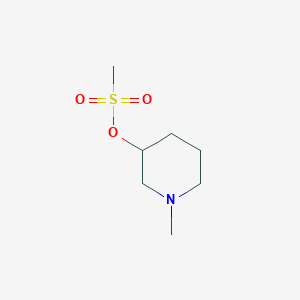

![3,4-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8657252.png)
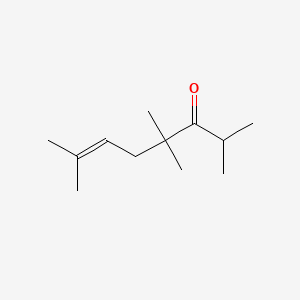
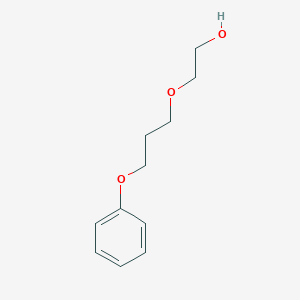
![methyl 2-[3-(1-pyridin-3-ylethenyl)-1H-indol-2-yl]acetate](/img/structure/B8657290.png)
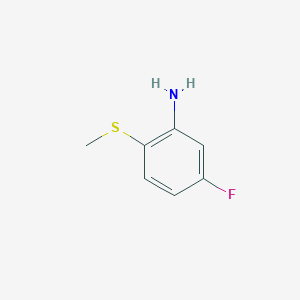
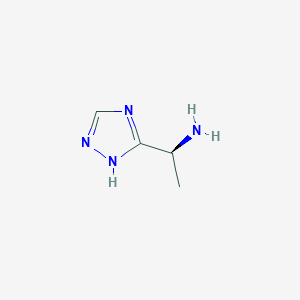

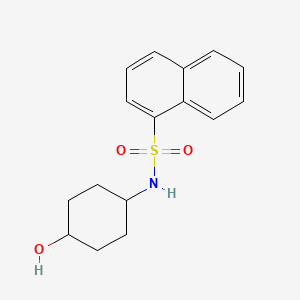
![2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B8657315.png)
